4-(Aminophenoxy)quinoline as Cabozantinib Defluorination Impurity: Regulatory Reference Standard with Defined CAS Differentiation
The 6,7-dimethoxy-substituted variant of 4-(aminophenoxy)quinoline (CAS 190728-25-7; 4-[(6,7-dimethoxyquinolin-4-yl)oxy]aniline) is definitively characterized as Cabozantinib Defluorination Impurity (Cabozantinib Impurity 1/Impurity 17), a process-related impurity formed during the synthesis of cabozantinib via defluorination of the 4-fluorophenyl moiety [1]. This impurity is supplied with full characterization data compliant with regulatory guidelines and is available at ≥98% purity [2]. In contrast, the parent 4-(aminophenoxy)quinoline (MW 236.27 g/mol) lacks the 6,7-dimethoxy substitution and does not serve the same impurity reference function.
| Evidence Dimension | Identity and regulatory reference standard designation |
|---|---|
| Target Compound Data | CAS 190728-25-7 (6,7-dimethoxy variant); MW 296.32 g/mol; designated as Cabozantinib Impurity 1 |
| Comparator Or Baseline | Parent 4-(aminophenoxy)quinoline (unsubstituted quinoline core); MW 236.27 g/mol; no impurity designation |
| Quantified Difference | Presence versus absence of 6,7-dimethoxy substitution on quinoline ring; distinct CAS registry entries; distinct regulatory impurity classification |
| Conditions | Pharmaceutical impurity profiling and reference standard characterization per ICH guidelines |
Why This Matters
Procurement of the incorrect structural variant (unsubstituted vs. 6,7-dimethoxy) for cabozantinib impurity analysis will result in analytical method failure and non-compliance with regulatory submission requirements.
- [1] ChemWhat. Cabozantinib Impurity 1 (CAS 190728-25-7): 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline. View Source
- [2] ChemicalBook. 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline (CAS 190728-25-7) Product Specifications. View Source
